molecular formula C24H23N3OS B12271337 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide

Cat. No.: B12271337
M. Wt: 401.5 g/mol
InChI Key: NQJGJYZOIFYOIK-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide typically involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by their coupling with the diphenylacetamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of automated synthesis equipment, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H23N3OS/c1-27-17-20(16-26-27)22-13-12-21(29-22)14-15-25-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,23H,14-15H2,1H3,(H,25,28)

InChI Key

NQJGJYZOIFYOIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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